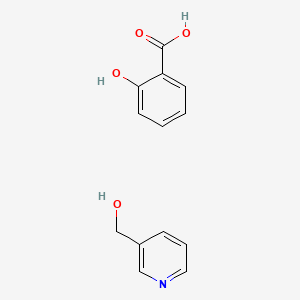

3-Pyridinemethanol and salicylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pyridinemethanol: is an aromatic primary alcohol with the chemical formula C₆H₇NO. It is a key moiety in many bio-active and industrially important compounds . Salicylic acid It is widely used in organic synthesis and functions as a plant hormone .

準備方法

Synthetic Routes and Reaction Conditions:

Photoelectrocatalytic Oxidation: This method involves the partial oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 using nanotube structured TiO₂ on a Ti plate as a photoanode.

Reduction of Methyl Isonicotinate: Sodium borohydride and lithium chloride form a reductive mixture in tetrahydrofuran, followed by the addition of methyl isonicotinate, heating, and quenching with an acid solution.

Industrial Production Methods: The industrial production methods for 3-pyridinemethanol are not widely documented, but the above synthetic routes are commonly used in laboratory settings.

Synthetic Routes and Reaction Conditions:

From Phenol: Phenol reacts with sodium hydroxide to form sodium phenoxide, which undergoes carboxylation with carbon dioxide to form sodium salicylate.

From Methyl Salicylate: Methyl salicylate reacts with sodium hydroxide to form disodium salicylate, which is then treated with sulfuric acid to yield salicylic acid.

Industrial Production Methods: Salicylic acid is produced industrially by treating dry sodium phenoxide with carbon dioxide, followed by acid treatment .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Catalytic amounts of hydrobromic acid, TiO₂ nanotubes.

Reduction: Sodium borohydride, lithium chloride.

Major Products:

Oxidation: Nicotinic acid.

Reduction: 3-Pyridinemethanal.

Types of Reactions:

Esterification: Reacts with methanol in the presence of an acid catalyst to form methyl salicylate.

Neutralization: Reacts with bases to form salts called salicylates.

Common Reagents and Conditions:

Esterification: Methanol, sulfuric acid.

Neutralization: Various bases.

Major Products:

Esterification: Methyl salicylate.

Neutralization: Salicylates.

科学的研究の応用

3-Pyridinemethanol

Chemistry: Used as a synthetic intermediate in the preparation of histone deacetylase inhibitors . Biology: Functions as a vasodilator agent and antilipemic drug . Medicine: Investigated for its potential use in antineoplastic treatments . Industry: Key moiety in bio-active compounds .

Salicylic Acid

Chemistry: Widely used in organic synthesis . Biology: Functions as a plant hormone involved in plant immunity . Medicine: Used in the preparation of aspirin and other pharmaceutical products . Industry: Used in the manufacture of dyes and as a preservative .

作用機序

3-Pyridinemethanol

The mechanism of action involves its conversion to active metabolites such as nicotinic acid, which exerts various biological effects .

Salicylic Acid

Salicylic acid functions by inhibiting the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory prostaglandins . It also acts as a signaling molecule in plants, regulating various stress responses .

類似化合物との比較

- 2-Pyridinemethanol

- 4-Pyridinemethanol

- 3-Hydroxypyridine

Uniqueness: 3-Pyridinemethanol is unique due to its specific position of the hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties .

特性

CAS番号 |

53988-72-0 |

|---|---|

分子式 |

C13H13NO4 |

分子量 |

247.25 g/mol |

IUPAC名 |

2-hydroxybenzoic acid;pyridin-3-ylmethanol |

InChI |

InChI=1S/C7H6O3.C6H7NO/c8-6-4-2-1-3-5(6)7(9)10;8-5-6-2-1-3-7-4-6/h1-4,8H,(H,9,10);1-4,8H,5H2 |

InChIキー |

LRCLOZQKAWWNJA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)